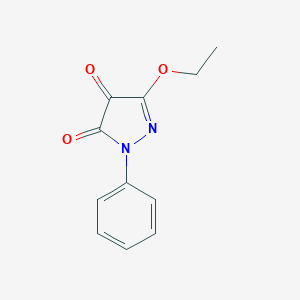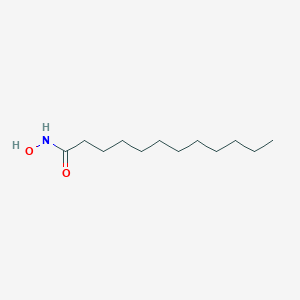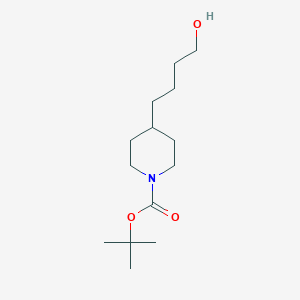
3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione, also known as ethyl-3-phenyl-1H-pyrazole-4,5-dicarboxylate, is a chemical compound that has been extensively studied in scientific research. It is a pyrazole derivative that has shown potential in various applications, including as a pharmacological agent.
Mécanisme D'action
The exact mechanism of action of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors in the body. This results in the modulation of various physiological processes, such as inflammation and cell proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione has a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it can be administered at high doses without causing significant toxicity. However, one limitation is that its precise mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione. One area of interest is its potential use as an anticancer agent. Further studies are needed to elucidate its precise mechanism of action and to determine its efficacy in various types of cancer. Another area of interest is its potential use as an insecticide or herbicide. Studies are needed to determine its efficacy and safety in these applications. Finally, further studies are needed to explore its potential use in other areas, such as neuroprotection and wound healing.
Méthodes De Synthèse
The synthesis of 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of acetic acid. The resulting intermediate is then reacted with phenylhydrazine to yield the final product.
Applications De Recherche Scientifique
3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione has been extensively studied for its potential pharmacological applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as an insecticide and herbicide.
Propriétés
Numéro CAS |
197652-05-4 |
|---|---|
Nom du produit |
3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione |
Formule moléculaire |
C11H10N2O3 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
5-ethoxy-2-phenylpyrazole-3,4-dione |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-10-9(14)11(15)13(12-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clé InChI |
XWUMMDZGWTVTEZ-UHFFFAOYSA-N |
SMILES |
CCOC1=NN(C(=O)C1=O)C2=CC=CC=C2 |
SMILES canonique |
CCOC1=NN(C(=O)C1=O)C2=CC=CC=C2 |
Synonymes |
1H-Pyrazole-4,5-dione,3-ethoxy-1-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)







![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)

![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)


